![molecular formula C19H21N3O4S B2994320 N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide CAS No. 899997-73-0](/img/structure/B2994320.png)
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide
Übersicht
Beschreibung
“N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide” is a chemical compound with the molecular formula C19H21N3O4S and a molecular weight of 387.45. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Wissenschaftliche Forschungsanwendungen
Anti-acetylcholinesterase Activity
- Novel Piperidine Derivatives: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide, was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. A particular derivative showed a significant increase in acetylcholine content in the cerebral vortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).
Sodium Channel Blockers
- Constrained Analogues of Tocainide: Research into conformationally restricted analogues of tocainide, including derivatives of piperidine, showed marked increase in potency as voltage-gated skeletal muscle sodium channel blockers. This highlights their potential development as antimyotonic agents (Catalano et al., 2008).
Interaction with CB1 Cannabinoid Receptor
- Molecular Interaction Studies: Derivatives including N-(piperidin-1-yl) related compounds have been studied for their potent and selective antagonist activity for the CB1 cannabinoid receptor, contributing valuable insight into the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Urokinase Receptor Targeting for Cancer Therapy
- Virtual Screening and Biochemical Studies: Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant inhibition of cell growth and induction of apoptosis, alongside blocking angiogenesis. This research points towards the potential use of these compounds in combating breast tumor metastasis (Wang et al., 2011).
CCR5 Antagonist for HIV-1 Inhibition
- Discovery of Piperidine-4-carboxamide CCR5 Antagonists: Research into improving metabolic stability of piperidine derivatives led to the discovery of TAK-220, a potent inhibitor of HIV-1 replication in human peripheral blood mononuclear cells, showcasing the application of these compounds in HIV-1 therapy (Imamura et al., 2006).
Antiplatelet Aggregation Activity
- Synthesis and Evaluation of Piperazine Analogues: New carbamoylpyridine and carbamoylpiperidine analogues were synthesized and showed significant antiplatelet aggregating compounds, indicating their therapeutic potential in preventing thrombotic diseases (Youssef et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide are currently unknown. This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on the specific compound and its chemical modifications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Eigenschaften
IUPAC Name |
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(15-8-3-1-4-9-15)21-19(24)20-16-10-7-11-17(14-16)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJLOCBKDRQVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332372 | |
| Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
899997-73-0 | |
| Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994240.png)
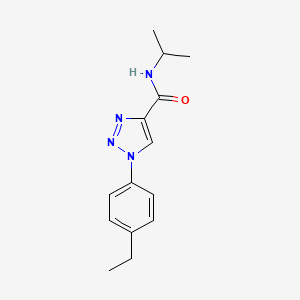
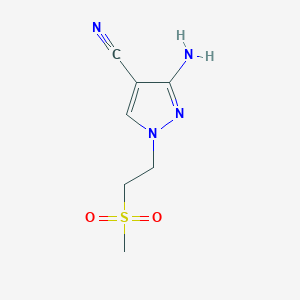
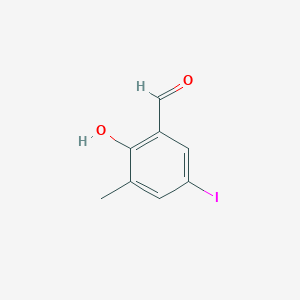
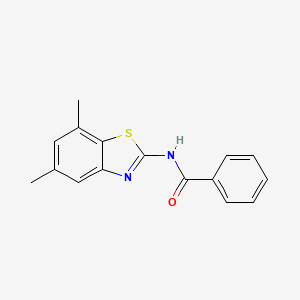
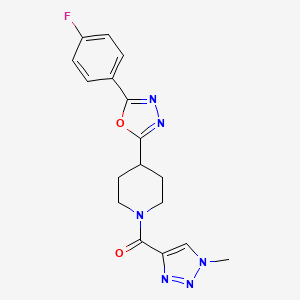
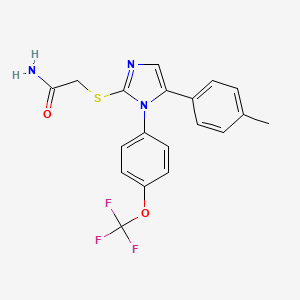
![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994259.png)
